N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide
Description
The compound N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide features a pyrrolidinone (5-oxopyrrolidin-3-yl) core substituted with a 3,4-dimethylphenyl group at the 1-position. Attached to this core is a 4-ethylpiperazine-1-carboxamide moiety.
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2/c1-4-21-7-9-22(10-8-21)19(25)20-16-12-18(24)23(13-16)17-6-5-14(2)15(3)11-17/h5-6,11,16H,4,7-10,12-13H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLRCAPBNBVVSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide typically involves multiple steps:
Formation of the Pyrrolidinone Core: The initial step involves the synthesis of the pyrrolidinone ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group is introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the pyrrolidinone ring in the presence of a Lewis acid catalyst.
Introduction of the Piperazine Moiety: The final step involves the coupling of the ethylpiperazine group to the pyrrolidinone intermediate. This can be done using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve continuous flow chemistry techniques, which allow for better control over reaction conditions and scalability. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Hydroxylated derivatives of the dimethylphenyl group.
Reduction: Alcohol derivatives of the pyrrolidinone ring.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide has been investigated for its potential therapeutic effects:
- Anti-inflammatory Activity: Studies suggest that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Anticancer Properties: In vitro research indicates that it may induce apoptosis in cancer cell lines, potentially through modulation of cell signaling pathways associated with growth and survival.
Research has highlighted several biological activities attributed to this compound:
- Enzyme Inhibition: The compound has shown promise as an enzyme inhibitor, which could be beneficial in developing drugs targeting specific metabolic pathways.
- Receptor Modulation: It may act as a ligand for various receptors, influencing physiological responses related to neurotransmission and hormonal regulation .
Pharmacological Studies
Pharmacological investigations have identified the following effects:
- Antimicrobial Activity: Preliminary studies indicate that the compound exhibits antimicrobial properties against various pathogens, suggesting its potential use in developing new antibiotics .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-inflammatory effects | Demonstrated significant reduction in cytokine levels in vitro. |
| Study B | Anticancer activity | Induced apoptosis in breast cancer cell lines via caspase activation. |
| Study C | Antimicrobial properties | Showed effective inhibition of Gram-positive bacteria growth. |
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the biological context, but typically involve modulation of signal transduction pathways or inhibition of enzyme activity.
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
Key Observations :
- The target compound’s 3,4-dimethylphenyl group is shared with Eltrombopag but integrated into a distinct heterocycle (pyrazolone vs. pyrrolidinone).
- The 4-ethylpiperazine-1-carboxamide moiety closely resembles the piperazine carboxamide in , differing only in the aryl substituent (4-chlorophenyl vs. 3,4-dimethylphenyl-pyrrolidinone).
- GA-6 () shares a dimethylphenyl group but features a dichlorobenzoyl-piperazine-carboxamide, indicating divergent electronic properties.
Biological Activity
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including tables summarizing key data and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrolidinone ring, a piperazine moiety, and various aromatic groups. The molecular formula is with a molecular weight of approximately 328.46 g/mol. The compound's structural characteristics are crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H28N2O |
| Molecular Weight | 328.46 g/mol |
| LogP | 3.7766 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 48.237 Ų |
The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes:
- G Protein-Coupled Receptors (GPCRs) : The compound may act as an agonist or antagonist at various GPCRs, which are critical in signal transduction pathways related to numerous physiological processes .
- Enzyme Inhibition : It has been suggested that the compound can inhibit certain enzymes by binding to their active sites, thereby altering metabolic pathways and influencing disease states .
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antinociceptive Effects : Studies have shown that this compound can reduce pain responses in animal models, indicating potential use in pain management therapies.
- Anti-inflammatory Properties : Preliminary data suggest that it may modulate inflammatory responses, making it a candidate for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Study on Pain Modulation :
- Objective : To assess the antinociceptive effects in rodent models.
- Findings : The compound significantly reduced pain scores compared to control groups, indicating effective pain relief mechanisms.
-
Inflammation Study :
- Objective : To evaluate anti-inflammatory activity.
- Methodology : Administration of the compound in models of induced inflammation.
- Results : Marked reduction in inflammatory markers was observed, suggesting a potential therapeutic role in inflammatory diseases.
Pharmacokinetics
Understanding the pharmacokinetics (ADME) of this compound is essential for evaluating its therapeutic potential:
- Absorption : The compound demonstrates favorable solubility characteristics, enhancing its bioavailability.
- Distribution : Its logP value suggests good tissue penetration capabilities.
- Metabolism and Excretion : Further studies are needed to elucidate the metabolic pathways and excretion routes to ensure safety and efficacy in clinical applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
